4-O-Galloylquinic acid
Overview
Description
4-O-Galloylquinic acid is a type of galloylquinic acid, which is a derivative of quinic acid esterified with gallic acid. It is a hydrolysable tannin found in various plants, including Byrsonima fagifolia and Myrothamnus flabellifolia . These compounds are known for their potential biological activities, including antifungal, antiviral, and antioxidant properties .
Scientific Research Applications
4-O-Galloylquinic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemistry of hydrolysable tannins and their derivatives.
Biology: It has been studied for its potential antifungal and antiviral activities
Medicine: Research has shown that it may have potential as an anti-HIV agent and a β-lactamase inhibitor
Industry: It is used in the food and beverage industry as a natural antioxidant and preservative.
Mechanism of Action
Target of Action
4-O-Galloylquinic acid, also known as 4-Galloylquinic acid, is a quinic acid gallate . It has been found to exhibit antioxidative activity , suggesting that its primary targets could be reactive oxygen species (ROS) in the body. ROS are molecules that play a role in cell signaling and homeostasis. When their concentrations increase due to factors like stress or disease, they can cause damage to cells .
Mode of Action
Its antioxidative activity suggests that it may interact with ros, neutralizing them and preventing them from causing cellular damage . Additionally, it has been found to inhibit HIV replication in infected H9 lymphocytes , suggesting that it may interact with components of the HIV virus, inhibiting its ability to replicate.
Biochemical Pathways
By neutralizing ROS, it could potentially modulate these pathways, reducing oxidative stress and inflammation .
Result of Action
The antioxidative activity of this compound suggests that it may help protect cells from damage caused by ROS . This could potentially have beneficial effects in conditions characterized by oxidative stress and inflammation. Additionally, its ability to inhibit HIV replication suggests that it could potentially have antiviral effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-O-Galloylquinic acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit M-MLV and HIV-1 reverse transcriptases . The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported to inhibit HIV growth in cells . It also appears to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on the survival time of Ehrlich ascites carcinoma (EAC)-bearing mice
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exert chemopreventive effects in EAC mice by increasing mean survival time, decreasing tumor volume, inhibiting ascites tumor cell count, and preventing multi-organ histopathological alterations
Metabolic Pathways
It is known that this compound is a quinic acid gallate, suggesting that it may be involved in the gallate metabolism pathway
Transport and Distribution
It is known that this compound can be dissolved in water and many organic solvents , suggesting that it may be transported and distributed via these mediums.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-O-Galloylquinic acid typically involves the esterification of quinic acid with gallic acid. This can be achieved through chemical synthesis using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound can be achieved through extraction from plant sources. The leaves of Byrsonima fagifolia, for example, are rich in galloylquinic acid derivatives. The extraction process involves the use of hydromethanolic solvents followed by purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 4-O-Galloylquinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are compounds with potential biological activities.
Hydrolysis: The ester bonds in this compound can be hydrolyzed to yield quinic acid and gallic acid.
Esterification and Transesterification: It can participate in esterification and transesterification reactions to form other galloylquinic acid derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Esterification: Catalysts like DCC and DMAP in organic solvents are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Hydrolysis: Quinic acid and gallic acid.
Esterification: Various galloylquinic acid derivatives.
Comparison with Similar Compounds
4-O-Galloylquinic acid can be compared with other similar compounds such as:
3,4,5-Tri-O-galloylquinic acid: This compound has three gallic acid units esterified to quinic acid and is known for its anti-HIV activity.
3,5-Di-O-galloylshikimic acid: This compound has two gallic acid units esterified to shikimic acid and also exhibits antiviral properties.
1,3,4,5-Tetra-O-galloylquinic acid: This compound has four gallic acid units esterified to quinic acid and is a potent inhibitor of HIV reverse transcriptase.
Properties
IUPAC Name |
(3R,5R)-1,3,5-trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)19)12(20)24-11-8(17)3-14(23,13(21)22)4-9(11)18/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11?,14?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBSNRRBNHPNK-LPSXRXAPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of 4-O-Galloylquinic acid reported in these studies?
A1: this compound has demonstrated anti-inflammatory effects by acting as an inhibitor of nuclear factor-κappa B (NF-κB). [, , ] This mechanism is highlighted in studies investigating the effects of Rosae Rugosae Flos (RRF) extract on acute lung infection. []
Q2: Has this compound been isolated from any plant sources?
A2: Yes, this compound has been identified and isolated from several plant species. The provided research highlights its presence in Rosae Rugosae Flos, [] Alchornea trewioides leaves, [] and Geranium macrorrhizum. []
Q3: Besides anti-inflammatory activity, does this compound exhibit other potentially beneficial properties?
A3: Research suggests that this compound, alongside other quinic acid derivatives, possesses antioxidant activity. [] This was determined through Oxygen Radical Absorbance Capacity (ORAC) assays.
Q4: How does the structure of this compound contribute to its biological activities?
A4: While the provided research doesn't delve into specific structure-activity relationships for this compound, it's known that the presence and position of the galloyl group on the quinic acid core are crucial for its interaction with biological targets and subsequent activities. Further studies focusing on modifications of the galloyl and quinic acid moieties would be needed to elucidate specific structure-activity relationships.
Q5: What analytical techniques are commonly used to identify and quantify this compound?
A5: The research primarily uses Ultra-Performance Liquid Chromatography coupled with Quadrupole/Time of Flight Mass Spectrometry (UPLC-Q/TOF MS) to identify and characterize this compound within complex plant extracts. [, ] This technique allows for separation and detection based on both chromatographic properties and mass-to-charge ratios, enabling precise identification.
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